molecular formula C10H20N2O B1345349 (1-Morpholinocyclopentyl)methanamine CAS No. 444666-61-9

(1-Morpholinocyclopentyl)methanamine

Cat. No. B1345349
M. Wt: 184.28 g/mol
InChI Key: JNCPKKGFSCOURD-UHFFFAOYSA-N
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Description

“(1-Morpholinocyclopentyl)methanamine” is a compound with the molecular formula C10H20N2O . It is also known as tametraline. This compound is a cyclic amine.


Molecular Structure Analysis

The molecular weight of “(1-Morpholinocyclopentyl)methanamine” is 184.28 g/mol . The InChI string representation of its structure is InChI=1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2 . The compound’s canonical SMILES representation is C1CCC(C1)(CN)N2CCOCC2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Morpholinocyclopentyl)methanamine” include a molecular weight of 184.28 g/mol . Other specific physical and chemical properties are not detailed in the available literature.

Relevant Papers There are several papers that mention compounds similar to “(1-Morpholinocyclopentyl)methanamine”. For example, a systematic review evaluated the clinical effectiveness and safety of methenamine for urinary tract infection prophylaxis . Another paper discussed the synthesis of novel metal complexes of N-(pyridin-2-ylmethylene)methanamine .

Scientific Research Applications

Gene Function Studies

Morpholino oligomers, related to (1-Morpholinocyclopentyl)methanamine, have been utilized extensively in gene function studies across a variety of model organisms. These organisms range from sea urchins to mice, showcasing the versatility of morpholinos in inhibiting gene function. This technology offers a relatively simple and rapid method for studying gene function in embryonic and developmental contexts, highlighting the compound's utility in genetic research and developmental biology (Heasman, 2002).

Pharmacological Studies

(1-Morpholinocyclopentyl)methanamine and its derivatives have been the subject of pharmacological studies, particularly focusing on their role as reversible acetylcholinesterase inhibitors. These studies are crucial for understanding the compound's potential as a pretreatment agent for exposure to organophosphates, commonly found in pesticides and chemical warfare agents. Such research underscores the importance of finding effective compounds for prophylactic use against organophosphate exposure, with implications for both medical treatment and chemical defense (Lorke & Petroianu, 2018).

Biomedical Material Development

In the biomedical field, morpholine derivatives have shown promise in the development of biocompatible materials. Specifically, phosphorus-containing polymers that incorporate morpholine structures have been identified for their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make morpholine-based polymers potential candidates for various biomedical applications, including dentistry, regenerative medicine, and drug delivery. The biomimetic structure of these materials, owing to the presence of the phospholipid group, further enhances their application potential in biomedicine (Monge et al., 2011).

Synthetic and Medicinal Chemistry

The structure of (1-Morpholinocyclopentyl)methanamine has facilitated the development of synthetic methods for creating piperazine and morpholine analogues with broad pharmaceutical applications. These compounds have been investigated for their medicinal chemistry, revealing a spectrum of potent pharmacophoric activities. This review of synthetic methodologies and pharmacological investigations highlights the ongoing interest in morpholine derivatives for their diverse pharmaceutical applications (Mohammed et al., 2015).

properties

IUPAC Name

(1-morpholin-4-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCPKKGFSCOURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640733
Record name 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Morpholinocyclopentyl)methanamine

CAS RN

444666-61-9
Record name 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(morpholin-4-yl)cyclopentyl]methanamine
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